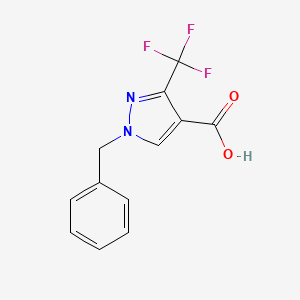

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a benzyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. This compound is part of a broader class of pyrazole carboxylic acids, which are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl substituent contributes to steric bulk and aromatic interactions. Its molecular formula is C₁₂H₁₀F₃N₂O₂, with a molecular weight of 280.22 g/mol .

Properties

IUPAC Name |

1-benzyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-9(11(18)19)7-17(16-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJKCMKZNHDIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzylhydrazine with trifluoroacetic acid and ethyl acetoacetate under acidic conditions to form the pyrazole ring. The carboxylic acid group is then introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different functional groups.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and pyrazole derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Adenosine Receptor Modulation : Research has indicated that derivatives of this compound can influence adenosine receptor activity. A study highlighted the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives that incorporate the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety. These derivatives showed promising affinities for the human A3 adenosine receptor (hA3 AR), with some compounds displaying nanomolar affinity (K_i = 11 nM) . This suggests potential therapeutic roles in conditions where modulation of adenosine signaling is beneficial, such as inflammation or cancer.

- Anticancer Activity : The incorporation of trifluoromethyl groups in pyrazole derivatives has been associated with enhanced biological activity. Compounds similar to 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been evaluated for their anticancer properties, with some showing significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : There are indications that pyrazole derivatives can exhibit antimicrobial activity. The structural features of this compound may contribute to its effectiveness against specific pathogens, making it a candidate for further exploration in antibiotic development .

Biological Research Applications

- Biochemical Assays : The compound's ability to modulate receptor activity makes it suitable for use in biochemical assays aimed at understanding receptor-ligand interactions. Its role in studying signaling pathways could provide insights into various physiological processes and disease mechanisms .

- Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the binding affinities of this compound and its derivatives to various biological targets. Such studies help elucidate the structure-activity relationships essential for drug design .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers due to the presence of trifluoromethyl groups .

- Fluorinated Materials : Due to its trifluoromethyl group, this compound may find applications in creating fluorinated materials that possess unique chemical resistance and stability under extreme conditions .

Case Studies and Research Findings

| Study/Research | Findings | Applications |

|---|---|---|

| Federico et al., 2015 | Identified high affinity for hA3 AR (K_i = 11 nM) | Potential therapeutic agent for inflammation and cancer |

| Antimicrobial Study | Demonstrated significant antimicrobial activity | Development of new antibiotics |

| Molecular Docking Analysis | Predicted binding affinities for various receptors | Insights into drug design and receptor interactions |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The benzyl group contributes to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 956437-88-0)

- Structure : Differs by replacing the CF₃ group with a 4-methoxyphenyl substituent.

- Biological Activity : Methoxy-substituted pyrazoles (e.g., 4c in ) demonstrated significant antioxidant and anti-inflammatory effects, with IC₅₀ values comparable to standards like ascorbic acid .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1)

- Structure : Replaces the benzyl group with a smaller methyl (-CH₃) group.

- Properties : Reduced steric bulk may improve solubility but decrease binding affinity in hydrophobic pockets. Priced at JPY 14,300/g (), it is more commercially accessible than benzyl derivatives.

- Applications : Used as a building block in pharmaceuticals and agrochemicals due to its compact structure .

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 956756-38-0)

- Structure : Features a 3,4-dimethoxyphenyl group instead of CF₃.

- Molecular weight (338.4 g/mol) is higher due to the added methoxy groups .

Functional Group Variations

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

- Structure : Replaces the carboxylic acid (-COOH) with an aldehyde (-CHO) and substitutes benzyl with benzoyl (-COPh).

- Activity : Aldehyde derivatives (e.g., 4c in ) showed strong antioxidant activity (IC₅₀ ~12 µM) but lower solubility than carboxylic acids. The benzoyl group may enhance π-π stacking interactions .

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Structure : CF₃ replaced with difluoromethyl (-CF₂H).

- Properties : The -CF₂H group is less electron-withdrawing than CF₃, reducing the acidity of the carboxylic acid (pKa ~2.5 vs. ~1.8 for CF₃ derivatives) .

Biological Activity

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 252.21 g/mol. The structure features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group, which are critical for its biological activity.

Synthesis Methods

Various synthetic routes have been developed to produce this compound. These methods often involve the condensation of appropriate precursors under acidic or basic conditions, followed by purification through crystallization or chromatography.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, one study reported that related compounds induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | < 10 | Apoptosis induction |

| Related Pyrazoles (7d, 7h) | MDA-MB-231 | ~2.5 | Microtubule destabilization |

| Compound 81c | HCT116 (colon cancer) | < 0.5 | PLK4 inhibition |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, certain analogs demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (μM) | Comparison Standard |

|---|---|---|---|

| This compound | COX-2 | < 5 | Diclofenac (IC50 = 54.65 μM) |

| Compound X | COX-1 | < 10 | Indomethacin |

Molecular Modeling Studies

Molecular modeling studies have been employed to understand the binding interactions of pyrazole derivatives with their biological targets. These studies suggest that the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to target proteins involved in cancer progression and inflammation .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Model : In vivo studies using mouse models showed that administering related pyrazoles significantly reduced tumor growth compared to control groups.

- Inflammation Model : Animal models of inflammation demonstrated that these compounds effectively reduced edema and inflammatory markers following administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.